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Compound of Interest

Compound Name: (4-Aminopyridin-3-yl)methanol

Cat. No.: B111802

An In-depth Technical Guide to (4-Aminopyridin-3-yl)methanol and 4-Aminopyridine

Executive Summary

4-Aminopyridine (4-AP) is a well-established voltage-gated potassium (Kv) channel blocker
used clinically to improve walking in patients with multiple sclerosis (MS).[1][2] Its derivative, (4-
Aminopyridin-3-yl)methanol, also known as 4-AP-3-MeOH, is a newer compound that
demonstrates enhanced potency in restoring axonal conduction.[3] This document provides a
comprehensive technical comparison of these two molecules, detailing their chemical
properties, synthesis, mechanisms of action, and pharmacological profiles. It is intended for
researchers, scientists, and drug development professionals interested in the structure-activity
relationships of aminopyridine-based potassium channel blockers and their therapeutic
potential.

Chemical and Physical Properties

The primary structural difference between 4-Aminopyridine and (4-Aminopyridin-3-
yl)methanol is the addition of a hydroxymethyl (-CH20H) group at the 3-position of the pyridine
ring. This substitution significantly impacts the molecule's physical and pharmacological
properties.

Table 1: Comparison of Chemical and Physical Properties
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(4-Aminopyridin-3-

Property 4-Aminopyridine
yl)methanol
o ) (4-aminopyridin-3-
IUPAC Name Pyridin-4-amine[4]
yl)methanol[5]
4-AP, Fampridine,
Synonyms o 4-AP-3-MeOH]J5]
Dalfampridine[1][4]
CAS Number 504-24-5[1] 138116-34-4[5][6]
Molecular Formula CsHeN2[1] CeHsN20J[5][6]

Molecular Weight 94.11 g/mol [4][7] 124.14 g/mol [5][6]
White to off-white crystalline )

Appearance ] Solid
solid[4][7][8]

Melting Point 155-158 °CJ8] Not specified

Boiling Point 273 °CJ[8] Not specified
Soluble in water (112 g/L at

Solubility 20°C), ethanol, methanol, Slightly soluble in water.[9]
acetone.[8]

pKa 9.17[4] Not specified

LogP 0.76[4] -0.2 (Computed)[5]

Synthesis Overview

The synthesis of these compounds involves standard pyridine chemistry. 4-Aminopyridine can

be produced through several established routes, while its derivatives are often created by

functionalizing the core pyridine structure.

Synthesis of 4-Aminopyridine

Common industrial methods for synthesizing 4-Aminopyridine include:

o From Pyridine: A multi-step process starting with the oxidation of pyridine to pyridine-N-

oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally, reduction to yield 4-
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aminopyridine.[10]

o From Isonicotinamide: A method involving the Hofmann degradation of isonicotinamide.[11]
More recent improvements to this method use catalysts to increase the yield to over 90%.
[11]

o From 4-Cyanopyridine: A one-step synthesis using 4-cyanopyridine as the raw material with
sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution.[12]

Synthesis of (4-Aminopyridin-3-yl)methanol

The synthesis of (4-Aminopyridin-3-yl)methanol typically starts with a functionalized 4-
aminopyridine precursor, such as 4-aminopyridine-3-carboxylic acid or its methyl ester, which is
then reduced to the corresponding alcohol.[9]

General Experimental Protocol: Ring Transformation
Synthesis of Functionalized 4-Aminopyridines
This protocol describes a versatile method for preparing functionalized 4-aminopyridines from a

nitropyrimidinone precursor.[13]

¢ Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitropyrimidin-4(3H)-one (1
mmol) in methanol (20 mL).

o Addition of Reagents: Add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2
mmol) and ammonium acetate (2 mmol) to the solution.[13]

o Reflux: Heat the reaction mixture under reflux for the appropriate time (e.g., 3 days),
monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

¢ Solvent Removal: Once the reaction is complete, remove the solvent under reduced
pressure.

o Purification: Purify the resulting residue using column chromatography on silica gel to isolate
the target 4-aminopyridine derivative.[13]
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General Synthesis Workflow for Pyridine Derivatives

Combine Precursors
(e.g., Nitropyrimidinone, Active Methylene Compound,

Ammonium Acetate)

1. Reaction Setup
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2. Monitor Progress

Monitor Reaction
(TLC)

3. Reaction Completion
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(Rotary Evaporation)

4. Isolate Crude Product

Purification
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5. Final Product
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Caption: General workflow for pyridine derivative synthesis.

Mechanism of Action
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Both compounds function primarily as potassium channel blockers, a mechanism that underlies
their therapeutic effects in demyelinating neurological disorders.

Axonal Conduction and Demyelination

In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of
Ranvier, while voltage-gated potassium channels (primarily Kv1.1 and Kv1.2) are located in the
juxtaparanodal regions, covered by the myelin sheath.[2] Demyelination, as seen in MS,
exposes these potassium channels. The resulting leakage of potassium ions during an action
potential can lead to hyperpolarization and subsequent conduction failure.[2][4]

Potassium Channel Blockade

4-AP and its derivatives physically block these exposed Kv channels from the intracellular side
of the membrane.[14] By inhibiting the repolarizing potassium current, the drugs prolong the
duration of the action potential. This allows the weaker sodium current to be sufficient to
depolarize the next node of Ranvier, thereby restoring impulse conduction across the
demyelinated segment.[1][4][15] Additionally, 4-AP can enhance the release of various
neurotransmitters, including acetylcholine and glutamate, which may contribute to its overall
effects.[4]

Mechanism of Action in Demyelinated Axons

(4-Aminopyridin-3-yl)methanol R Blockade of Exposed Prolongation of Restoration of
or 4-Aminopyridine Kv Channels Action Potential Duration Axonal Conduction

Inhibits

Demyelination Exposure of Juxtaparanodal Increased K+ Efflux Conduction Failure
(e.g., in MS) Kv Channels During Action Potential

Click to download full resolution via product page

Caption: Signaling pathway of aminopyridine-based Kv channel blockade.

Pharmacological and Biological Differences
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The addition of the hydroxymethyl group gives (4-Aminopyridin-3-yl)methanol a distinct

pharmacological profile compared to its parent compound, 4-AP. The most significant

difference lies in its potency.

Table 2: Comparison of Pharmacological and Biological Properties

4-Aminopyridine

(4-Aminopyridin-3-

Feature .
(Fampridine) yl)methanol
) Voltage-gated potassium (Kv) Voltage-gated potassium (Kv)
Primary Target
channels[1][2][15] channels[3][5]
_ _ Effective concentration for
Effective concentration for ) o
_ o conduction restoration is
Potency conduction restoration is
between 0.01 uM and 0.1 pM.
between 0.1 pM and 1 uM.[3] 3]
o Non-selective inhibitor of a Characterized as a fast
Selectivity

wide array of Kv channels.[16]

potassium channel blocker.[3]

Blood-Brain Barrier

Readily crosses the blood-
brain barrier.[2][4]

Assumed to cross, based on
CNS activity.

Clinical Use

FDA-approved (as Fampridine)
for symptomatic improvement

of walking in MS patients.[1][7]

Investigational; shown to
restore axonal conduction in

an animal model of MS.[3]

Therapeutic Range

Narrow therapeutic range; side
effects can include seizures.[3]
[16]

Potentially wider therapeutic
range due to higher potency

(under investigation).

Neuroprotection

Preclinical data suggests
potential neuroprotective
effects beyond symptomatic
relief.[16][17]

Under investigation.

A key study demonstrated that (4-Aminopyridin-3-yl)methanol can produce significant

restoration of axonal conduction in an ex vivo animal model of MS at concentrations 10-fold

lower than those required for 4-AP.[3] This suggests a significantly higher potency, which could
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translate to a more favorable therapeutic window and reduced risk of off-target side effects in
clinical applications.

Experimental Protocols

Evaluating the potency and mechanism of novel potassium channel blockers requires precise
biophysical techniques. Whole-cell patch-clamp electrophysiology is the gold standard for this
purpose.[18]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for
Kv Channel Blockade

This protocol outlines the methodology for measuring the effect of a test compound on Kv
currents in a cell line expressing the target channel.

o Cell Preparation: Culture a stable cell line (e.g., HEK-293) heterologously expressing the
human Kv channel of interest (e.g., Kv1.1). Prepare cells on glass coverslips for recording.

e Solutions:

o External Solution (in mM): 140 NacCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose.
Adjust pH to 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 140 KCI, 2 MgClz, 1 CaClz, 10 HEPES, 11 EGTA.
Adjust pH to 7.2 with KOH.

o Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., (4-
Aminopyridin-3-yl)methanol) in an appropriate solvent (e.g., water or DMSO) and make
serial dilutions in the external solution.

e Recording Setup:

[¢]

Place a coverslip in the recording chamber on the stage of an inverted microscope.

Perfuse the chamber with the external solution.

[e]

o

Pull glass micropipettes to a resistance of 2-5 MQ when filled with the internal solution.
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o Data Acquisition:

o

Approach a single cell with the micropipette and form a high-resistance (>1 GQ) seal (a
"gigaseal”).

Rupture the cell membrane patch under the pipette tip to achieve the whole-cell
configuration.

Clamp the cell membrane potential at a holding potential of -80 mV.

Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward
Kv currents.

e Compound Application:

[¢]

Obtain a stable baseline recording of the Kv currents.

Perfuse the recording chamber with the external solution containing a known
concentration of the test compound.

Record the currents in the presence of the compound until a steady-state block is
achieved.

Repeat with increasing concentrations of the compound to generate a dose-response

curve.

o Data Analysis:

o

o

o

Measure the peak current amplitude at each voltage step before (control) and after
compound application.

Calculate the percentage of current inhibition for each concentration.

Fit the concentration-response data to the Hill equation to determine the ICso value, which
represents the concentration at which the compound inhibits 50% of the current.
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Experimental Workflow: Whole-Cell Patch-Clamp
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Caption: Workflow for patch-clamp electrophysiology assay.
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Conclusion and Future Directions

(4-Aminopyridin-3-yl)methanol represents a promising evolution of its parent compound, 4-
Aminopyridine. The key distinction is its significantly enhanced potency as a potassium channel
blocker, which has been demonstrated to restore axonal conduction in preclinical models of MS
at concentrations an order of magnitude lower than 4-AP.[3] This structure-activity relationship,
where the addition of a 3-hydroxymethyl group boosts activity, provides a valuable insight for
medicinal chemists.

For drug development professionals, the higher potency of (4-Aminopyridin-3-yl)methanol
suggests the potential for a wider therapeutic index, potentially leading to a safer and more
effective treatment for demyelinating diseases. Future research should focus on a full
characterization of its selectivity across different Kv channel subtypes, a detailed
pharmacokinetic and safety profile, and its efficacy in various in vivo models of neurological
disorders, including multiple sclerosis and spinal cord injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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